molecular formula C7H3ClFNO B1587810 1-Chloro-2-fluoro-3-isocyanatobenzene CAS No. 69922-25-4

1-Chloro-2-fluoro-3-isocyanatobenzene

Cat. No.: B1587810
CAS No.: 69922-25-4
M. Wt: 171.55 g/mol
InChI Key: SPMPFFGBFMAFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-3-isocyanatobenzene is a chemical compound with the empirical formula C7H3ClFNO and a molecular weight of 171.56 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1cccc(Cl)c1N=C=O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.369 g/mL at 25ºC .

Scientific Research Applications

Reactivity and Synthesis Applications

1-Chloro-2-fluoro-3-isocyanatobenzene, by virtue of its isocyanate group, has significant reactivity that can be harnessed in the synthesis of a variety of organic compounds. Isocyanates are known for their ability to react with a wide range of nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively. This reactivity underpins its utility in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Analytical and Detection Techniques

In the realm of analytical chemistry, compounds similar to this compound are utilized for the spectrophotometric determination of aliphatic isocyanates in air, which is crucial for occupational health monitoring. Walker and Pinches (1979) developed a method where isocyanates are hydrolyzed to corresponding amines, which then react with 1-fluoro-2,4-dinitrobenzene to form colored derivatives measurable at specific wavelengths (Walker & Pinches, 1979).

Role in Material Science and Organometallic Chemistry

This compound's structural analogs play a role in organometallic chemistry and catalysis. For instance, fluorinated benzenes, due to their weak π-electron donating ability, serve as solvents or ligands in organometallic reactions, impacting reaction mechanisms and product selectivity. Pike et al. (2017) explore the usage of partially fluorinated benzenes in organometallic chemistry, underlining their potential as non-coordinating solvents or ligands in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

This compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is hazardous to the respiratory system .

Mechanism of Action

Isocyanates

are highly reactive molecules that are often used in the production of foams, paints, and plastics. They can react with compounds containing alcohol (OH) groups to form polyurethanes, which are used in various industrial applications due to their durability and versatility .

    Target of Action

    Isocyanates, such as 1-Chloro-2-fluoro-3-isocyanatobenzene, primarily react with compounds that have active hydrogen atoms, such as alcohols and amines .

    Mode of Action

    The isocyanate group (-N=C=O) in this compound can react with an alcohol to form a urethane linkage, or with an amine to form a urea linkage .

    Biochemical Pathways

    The reaction of isocyanates with alcohols or amines is a key step in the production of polyurethanes. This reaction can be catalyzed by certain metal compounds .

    Pharmacokinetics

    As a chemical used in industrial processes, the ADME properties of this compound would depend on factors such as the route of exposure and the individual’s health status. Generally, isocyanates can be absorbed through the skin or respiratory tract, and can be metabolized and excreted by the body .

    Result of Action

    The reaction of this compound with alcohols or amines results in the formation of polyurethanes, which have a wide range of applications in industries such as construction, automotive, and textiles .

    Action Environment

    The reactivity and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of catalysts .

Properties

IUPAC Name

1-chloro-2-fluoro-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMPFFGBFMAFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399225
Record name 1-chloro-2-fluoro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69922-25-4
Record name 1-chloro-2-fluoro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-fluoro-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-fluoro-3-isocyanatobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.